BENGHE Foundational & Exploratory

Check Availability & Pricing

Thermodynamic Properties of Cycloeicosane: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cycloeicosane

Cat. No.: B12656103

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic
properties of cycloeicosane (C20Hao). The information is compiled from various sources, with a
focus on quantitative data and the experimental methodologies used for their determination.
This document is intended to serve as a valuable resource for researchers and professionals
working with this and similar long-chain cycloalkanes.

Core Thermodynamic and Physical Properties

Cycloeicosane is a large, non-polar, saturated cyclic hydrocarbon. Its thermodynamic
properties are of interest for understanding the behavior of macrocyclic compounds in various
systems. Much of the readily available data for cycloeicosane is derived from computational
estimations, primarily using the Joback method, with some experimentally determined values
available from sources like the National Institute of Standards and Technology (NIST).

Tabulated Physical and Chemical Properties

The fundamental physical and chemical properties of cycloeicosane are summarized in the

table below.
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Property Value Source
Molecular Formula C20Ha0 [L1][2][3][4]
Molecular Weight 280.53 g/mol [1][2][4]
CAS Registry Number 296-56-0 [1112]14]

Tabulated Thermodynamic Data

The following table summarizes the key thermodynamic properties of cycloeicosane. It is
important to note that many of these values are calculated and should be used with an
understanding of their theoretical origin.
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Thermodynamic

Value Units Method/Source
Property
Normal Melting Point
335.00 £ 3.00 K NIST[1][2]
(Tfus)
Normal Boiling Point Joback Calculated
_ 741.00 K
(Tboil) Property[1]
Enthalpy of Fusion Joback Calculated
8.92 kJ/mol
(AfusH®) Property[1]
Enthalpy of Joback Calculated
o 63.26 kJ/mol
Vaporization (AvapH®) Property[1]
Standard Enthalpy of
) Joback Calculated
Formation (Gas, -467.71 kJ/mol
Property[1]
AfH°gas)
Standard Gibbs Free
) Joback Calculated
Energy of Formation -19.72 kJ/mol
Property[1]
(AfG®)
Critical Temperature Joback Calculated
1005.43 K
(Te) Property[1]
N Joback Calculated
Critical Pressure (Pc) 1537.87 kPa
Property[1]
N Joback Calculated
Critical Volume (Vc) 0.978 m3/kmol

Property[1]

Experimental Protocols for Thermodynamic

Property Determination

While specific experimental data for cycloeicosane is sparse, the following sections describe

the standard methodologies used to determine the key thermodynamic properties of solid

organic compounds like cycloeicosane.
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Melting Point and Enthalpy of Fusion: Differential
Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the melting point

and enthalpy of fusion.[4][5]

Methodology:

Sample Preparation: A small, precisely weighed sample of the solid compound (typically a
few milligrams) is placed into a sample pan, which is then hermetically sealed.[5]

Instrument Setup: An empty, sealed pan is used as a reference. The sample and reference
pans are placed in the DSC cell.

Temperature Program: The cell is heated at a constant, linear rate. A flow of inert gas is
maintained to ensure a stable thermal environment.

Measurement: The DSC instrument measures the difference in heat flow required to
maintain the sample and reference at the same temperature. As the sample melts, it absorbs
energy, creating an endothermic peak in the DSC thermogram.[5]

Data Analysis: The onset temperature of the peak is taken as the melting point. The area
under the peak is integrated to determine the enthalpy of fusion (AfusH).[5]

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly from the enthalpy of

combustion, which is measured using a bomb calorimeter.[6][7][8]

Methodology:

Sample Preparation: A precisely weighed pellet of the organic compound is placed in a
sample holder within a high-pressure stainless steel vessel, known as the "bomb".[8] A fuse
wire is positioned to make contact with the sample.

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically
to around 30 atm).[8]
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o Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated
container (the calorimeter). The temperature of the water is monitored with a high-precision
thermometer.

o Combustion: The sample is ignited by passing an electric current through the fuse wire. The
combustion reaction releases heat, which is absorbed by the bomb and the surrounding
water, causing a temperature rise.

o Temperature Measurement: The temperature of the water is recorded before and after
combustion to determine the temperature change (AT).

o Calculation: The heat of combustion is calculated from the temperature rise and the heat
capacity of the calorimeter system (determined by calibrating with a standard substance like
benzoic acid). Hess's Law is then applied to calculate the enthalpy of formation from the
enthalpies of formation of the combustion products (COz and Hz20).[7]

Vapor Pressure Measurement for Low-Volatility Solids

For low-volatility compounds like cycloeicosane, specialized techniques are required to
measure vapor pressure. The gas saturation method is a common approach.[2][9]

Methodology:

o Sample Saturation: A stream of inert carrier gas is passed at a slow, constant flow rate
through a temperature-controlled vessel containing the solid sample. The gas becomes
saturated with the vapor of the compound.[2]

e Vapor Trapping: The saturated gas stream is then passed through a trap (e.g., a cold trap or
a sorbent tube) that captures the compound's vapor.

o Quantification: The amount of substance collected in the trap over a specific period is
guantified using analytical technigues such as gas chromatography or by gravimetric
analysis.

o Calculation: The vapor pressure is calculated from the amount of substance collected, the
volume of the carrier gas passed through the system, and the temperature, assuming ideal
gas behavior.[9]
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Visualizations

The following diagrams illustrate key relationships and experimental workflows relevant to the
thermodynamics of cycloeicosane.
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Caption: Interrelationships between key thermodynamic properties.
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Sample Preparation:
Weigh ~1-5 mg of Cycloeicosane
into a DSC pan and seal.

Load Sample and Reference Pans
into the DSC Instrument.

Set Temperature Program:
- Equilibrate at start temp
- Ramp up at a constant rate (e.g., 10°C/min)

i

Run Experiment under
Inert Atmosphere (e.g., N2)

Measure Differential Heat Flow
vs. Temperature

Analyze Thermogram:
- Determine onset for Melting Point (Tfus)
- Integrate peak area for Enthalpy of Fusion (AfusH)
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Caption: Experimental workflow for DSC analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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